A Technical Guide to VH032-thiol-C6-NH2: A Bifunctional Ligand for Targeted Protein Degradation
A Technical Guide to VH032-thiol-C6-NH2: A Bifunctional Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-thiol-C6-NH2 is a synthetic, bifunctional molecule designed as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized VH032 ligand, which binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C6 linker that is functionalized with both a thiol and a primary amine group.[1][2][3] This dual functionality provides versatile anchor points for conjugation to a ligand that targets a specific protein of interest, thereby enabling the recruitment of the VHL E3 ligase to that target for subsequent ubiquitination and proteasomal degradation. This guide provides a comprehensive technical overview of VH032-thiol-C6-NH2, its application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.
Core Compound Specifications
The fundamental properties of VH032-thiol-C6-NH2 are summarized below.
| Property | Value | Reference |
| Molecular Formula | C29H43N5O4S2 | [4] |
| Molecular Weight | 589.81 g/mol | [2][4] |
| CAS Number | 2098836-63-4 | [1][2][4] |
| Appearance | Solid | N/A |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC synthesized using VH032-thiol-C6-NH2 operates through the Ubiquitin-Proteasome System (UPS).
The process begins with the VH032 moiety of the PROTAC binding to the VHL E3 ligase. Simultaneously, the other end of the PROTAC, which is conjugated to a target-specific ligand, binds to the protein of interest (POI). This results in the formation of a ternary complex comprising the VHL E3 ligase, the PROTAC, and the POI. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data for a Representative VH032-based PROTAC: MZ1
Table 1: Binding Affinities of MZ1
| Complex | Binding Affinity (Kd, nM) | Method |
| MZ1 to BRD4 (BD1/BD2) | 382 / 120 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to BRD3 (BD1/BD2) | 119 / 115 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to BRD2 (BD1/BD2) | 307 / 228 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to VCB Complex | 66 | Isothermal Titration Calorimetry (ITC) |
Data sourced from opnMe portal by Boehringer Ingelheim.
Table 2: Degradation Performance of MZ1 against BRD4
| Cell Line | DC50 (nM) | Dmax (%) | Time Point |
| H661 | 8 | >90 | 24 hours |
| H838 | 23 | >90 | 24 hours |
| HeLa | < 100 | >90 | 24 hours |
| MV4-11 | 11.3 (IC50) | >90 | 24 hours |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation percentage. Data sourced from MedChemExpress and Tocris Bioscience, citing original research.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating VH032-thiol-C6-NH2 to a target protein ligand that possesses a carboxylic acid functional group.
Materials:
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VH032-thiol-C6-NH2
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Target protein ligand with a carboxylic acid moiety
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Peptide coupling reagent (e.g., HATU, HBTU)
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Amine base (e.g., DIPEA, triethylamine)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
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Inert atmosphere (Nitrogen or Argon)
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Reaction vessel and stirring apparatus
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Purification system (e.g., HPLC)
Procedure:
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Activation of the Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent. Add the peptide coupling reagent (1.1-1.5 equivalents) and the amine base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
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Coupling Reaction: To the activated ester solution, add a solution of VH032-thiol-C6-NH2 (1 equivalent) in the same anhydrous solvent.
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Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS, until the starting materials are consumed.
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Work-up and Purification: Upon completion, quench the reaction if necessary (e.g., with water). Dilute the reaction mixture with an appropriate solvent and perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by a suitable chromatographic method, such as reverse-phase HPLC, to yield the final PROTAC.
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Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Figure 2: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a VH032-based PROTAC.
Materials:
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Cell line of interest
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VH032-based PROTAC
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Vehicle control (e.g., DMSO)
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Cell culture medium and reagents
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific to the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle-only control for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).
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Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
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SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 3: Experimental workflow for Western Blot analysis.
Conclusion
VH032-thiol-C6-NH2 is a valuable and versatile chemical tool for the development of PROTACs. Its high-affinity VHL ligand and functionalized linker enable the synthesis of potent and selective protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The use of well-characterized PROTACs like MZ1 as benchmarks will continue to inform the rational design of the next generation of targeted protein degraders.
